![molecular formula C13H18BrFN2O B5667207 2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis involves key steps including the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions such as temperature and reaction time. The process yields the desired product with significant purity and yield (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of similar piperazine compounds has been extensively studied, showcasing the typical chair conformation of the piperazine ring and the spatial arrangement of the substituents which affect the compound's reactivity and interactions (Yongshu Xie et al., 2003).
Chemical Reactions and Properties
The bromo and fluoro groups present in the compound make it a potential candidate for nucleophilic substitution reactions, and its alcohol functional group opens a pathway for various chemical transformations, including esterification and oxidation. The piperazine core can undergo reactions typical to secondary amines, such as alkylation and acylation (David Crich et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the compound's behavior in different environments. While specific studies on this compound might be limited, similar compounds exhibit properties that suggest moderate solubility in organic solvents, and stability under standard conditions (Ninganayaka Mahesha et al., 2019).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity, are largely determined by the functional groups present in the compound. The presence of an ethanol group and a piperazine ring in the structure suggests that it can act as both an acid and a base under different conditions. Its reactivity with various reagents can lead to a wide range of derivatives with potential applications in several fields (M. Percino et al., 2008).
Propiedades
IUPAC Name |
2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-9-11(1-2-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJXGIXKIFDDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-[(dichloromethyl)sulfonyl]benzene](/img/structure/B5667164.png)
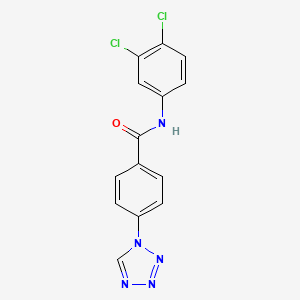
![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)

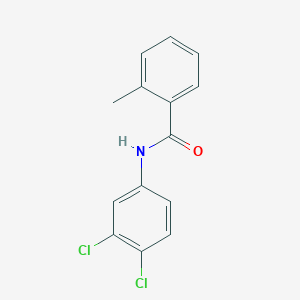
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)
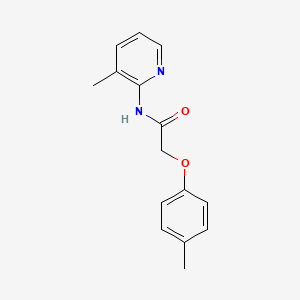
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
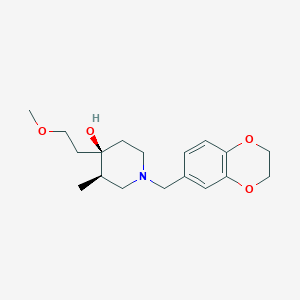
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-butenamide](/img/structure/B5667224.png)
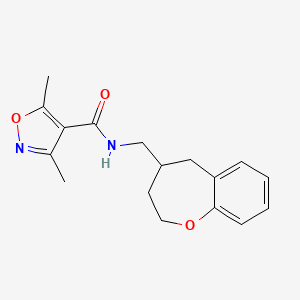
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)